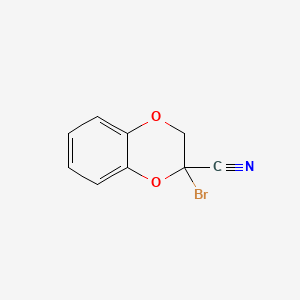
2-Methoxy-3-phenylbenzoic acid
Descripción general
Descripción
2-Methoxy-3-phenylbenzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where a methoxy group is attached to the second carbon and a phenyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Etherification of 2,6-dichlorotoluene: This method involves the etherification of 2,6-dichlorotoluene to obtain 2-chloro-6-methoxytoluene.
Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. The nitro group is reduced to an amino group, followed by diazotization and hydrolysis to form 2-methyl-3-hydroxybenzoic acid.
Industrial Production Methods
The industrial production of 2-methoxy-3-phenylbenzoic acid typically follows the etherification route due to its higher yield and cost-effectiveness. The process involves large-scale etherification of 2,6-dichlorotoluene, followed by the Grignard reaction and subsequent purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-Methoxy-3-phenylbenzoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-3-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Phenylbenzoic acid: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-4-phenylbenzoic acid: Similar structure but with the phenyl group at a different position, leading to variations in its chemical behavior.
Uniqueness
2-Methoxy-3-phenylbenzoic acid is unique due to the specific positioning of the methoxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2-methoxy-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWAQPRAAPLFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623674 | |
| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98496-27-6 | |
| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)








